molecular formula C12H15ClO2S B11956659 9-Chloro-1,2,3,4-tetrahydro-4a,8a-(methanothiomethano)naphthalene-10,10-dione CAS No. 41065-42-3

9-Chloro-1,2,3,4-tetrahydro-4a,8a-(methanothiomethano)naphthalene-10,10-dione

Cat. No.: B11956659
CAS No.: 41065-42-3
M. Wt: 258.76 g/mol
InChI Key: GPAIKHSCWSQBTK-UHFFFAOYSA-N
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Description

9-Chloro-1,2,3,4-tetrahydro-4a,8a-(methanothiomethano)naphthalene-10,10-dione is a complex organic compound with a unique structure that includes a chlorine atom and a methanothiomethano bridge

Preparation Methods

The synthesis of 9-Chloro-1,2,3,4-tetrahydro-4a,8a-(methanothiomethano)naphthalene-10,10-dione typically involves multiple steps. One common synthetic route includes the reaction of naphthalene derivatives with chlorinating agents under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include dichlorocarbene for electrophilic additions and sodium borohydride for reductions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

9-Chloro-1,2,3,4-tetrahydro-4a,8a-(methanothiomethano)naphthalene-10,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The chlorine atom and the methanothiomethano bridge play crucial roles in its reactivity. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways .

Comparison with Similar Compounds

Similar compounds include other chlorinated naphthalene derivatives and methanothiomethano-bridged compounds. Compared to these, 9-Chloro-1,2,3,4-tetrahydro-4a,8a-(methanothiomethano)naphthalene-10,10-dione is unique due to its specific substitution pattern and the presence of both chlorine and sulfur atoms.

Properties

CAS No.

41065-42-3

Molecular Formula

C12H15ClO2S

Molecular Weight

258.76 g/mol

IUPAC Name

11-chloro-12λ6-thiatricyclo[4.4.3.01,6]trideca-2,4-diene 12,12-dioxide

InChI

InChI=1S/C12H15ClO2S/c13-10-12-7-3-1-5-11(12,6-2-4-8-12)9-16(10,14)15/h1,3,5,7,10H,2,4,6,8-9H2

InChI Key

GPAIKHSCWSQBTK-UHFFFAOYSA-N

Canonical SMILES

C1CCC23C=CC=CC2(C1)CS(=O)(=O)C3Cl

Origin of Product

United States

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